2-Methyl-7-phenyl-4-(prop-2-yn-1-ylthio)thiazolo[4,5-d]pyridazine
Description
Properties
IUPAC Name |
2-methyl-7-phenyl-4-prop-2-ynylsulfanyl-[1,3]thiazolo[4,5-d]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3S2/c1-3-9-19-15-13-14(20-10(2)16-13)12(17-18-15)11-7-5-4-6-8-11/h1,4-8H,9H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVFSFUPAOANIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN=C2SCC#C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-phenyl-4-(prop-2-yn-1-ylthio)thiazolo[4,5-d]pyridazine typically involves the cyclocondensation of appropriate starting materials. One common method involves the reaction of 2-aminopyridazine with a thioamide derivative under specific conditions to form the thiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-7-phenyl-4-(prop-2-yn-1-ylthio)thiazolo[4,5-d]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to replace specific functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-Methyl-7-phenyl-4-(prop-2-yn-1-ylthio)thiazolo[4,5-d]pyridazine is C13H11N3OS, with a molecular weight of 257.31 g/mol. It features a unique combination of thiazole and pyridazine moieties, contributing to its diverse biological activities and potential therapeutic applications .
Biological Activities
Antimicrobial Properties
Research indicates that compounds with similar structural characteristics exhibit significant antimicrobial properties. The thiazole ring is known for its ability to interact with various biological targets, including enzymes involved in bacterial and fungal infections. Preliminary studies suggest that this compound may inhibit key enzymes or disrupt cellular pathways in pathogens .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Similar thiazole derivatives have shown efficacy in inhibiting cancer cell proliferation by targeting specific signaling pathways. Investigations into the mechanism of action reveal that such compounds may induce apoptosis in cancer cells through the activation of caspases and other apoptotic markers .
Case Study 1: Antimicrobial Activity
In a study examining the antimicrobial efficacy of various thiazole derivatives, this compound was tested against a range of bacterial strains. Results indicated that this compound exhibited significant inhibitory effects on Gram-positive bacteria, suggesting its potential use as an antimicrobial agent .
Case Study 2: Anticancer Activity
A research team investigated the anticancer properties of thiazole derivatives, including this compound. The results demonstrated that the compound induced apoptosis in human cancer cell lines through the activation of caspase pathways. This finding supports further exploration into its development as a therapeutic agent for cancer treatment .
Mechanism of Action
The mechanism of action of 2-Methyl-7-phenyl-4-(prop-2-yn-1-ylthio)thiazolo[4,5-d]pyridazine involves its interaction with specific molecular targets and pathways. The compound’s thiazole and pyridazine rings can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . Additionally, its ability to form coordination complexes with metal ions can influence its biological activity and therapeutic potential .
Comparison with Similar Compounds
Thiazolo[4,5-d]pyridazine Derivatives
Key Analogues and Biological Activities:
Structural Insights:
Isoxazolo[4,5-d]pyridazine Derivatives
Comparison with Thiazolo[4,5-d]pyridazines:
- Activity Profile: Isoxazolo[4,5-d]pyridazines exhibit superior antimicrobial activity (Gram-positive bacteria, Candida albicans) compared to thiazolo[4,5-d]pyridazines. For example:
- Structural Basis: Replacement of thiazole sulfur with isoxazole oxygen alters electronic properties, enhancing hydrogen bonding with microbial targets .
Imidazopyridazine Derivatives
Key Differences in Synthesis and Applications:
- Imidazo[1,2-b]pyridazines are more synthetically accessible via transition-metal-catalyzed routes (e.g., Pd/Cu catalysis) compared to thiazolo[4,5-d]pyridazines, which often require multistep cyclization .
- Pharmacological Focus: Imidazopyridazines are prioritized for kinase inhibition (e.g., JAK2, ALK), whereas thiazolo[4,5-d]pyridazines are explored for DHFR inhibition and antitumor applications .
Biological Activity
2-Methyl-7-phenyl-4-(prop-2-yn-1-ylthio)thiazolo[4,5-d]pyridazine is a complex heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features contribute to a variety of biological activities, particularly in antimicrobial and anticancer domains. The compound's molecular formula is C13H11N3OS, with a molecular weight of 257.31 g/mol, and it is cataloged under the CAS number 1105189-68-1.
Chemical Structure and Synthesis
The synthesis of this compound typically involves multiple steps that include the formation of a thiazole ring followed by the introduction of the pyridazine moiety. The structural characteristics play a crucial role in its biological activity, influencing how it interacts with various biological targets.
Key Structural Features
- Thiazole and Pyridazine Moieties : These contribute to the compound's reactivity and interaction with biological systems.
- Functional Groups : The presence of a prop-2-yn-1-ylthio group enhances its potential for biological activity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. In vitro studies have shown that derivatives of this compound can effectively inhibit various pathogens, including bacteria and fungi.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.22 - 0.25 μg/mL |
| Escherichia coli | 0.21 μg/mL |
| Pseudomonas aeruginosa | Not specified |
These MIC values indicate strong antibacterial activity, suggesting that the compound could serve as a lead for developing new antimicrobial agents .
Anticancer Activity
The compound also shows promise as an anticancer agent. Studies have demonstrated that it can inhibit key enzymes involved in cancer progression, such as DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 μM for DNA gyrase inhibition and 0.52 to 2.67 μM for DHFR inhibition .
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : Targeting specific enzymes critical for bacterial growth and cancer cell proliferation.
- Biofilm Disruption : The compound has shown efficacy in reducing biofilm formation in bacterial cultures, which is crucial for treating chronic infections .
Case Studies
Several studies have evaluated the biological activity of similar thiazolo[4,5-d]pyridazine derivatives:
- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of various derivatives against common pathogens, highlighting the superior performance of compounds structurally related to this compound .
- Cytotoxicity Assessment : In cytotoxicity assays conducted on human cell lines (HaCat and Balb/c 3T3), the derivative exhibited low toxicity levels, indicating its potential as a safe therapeutic option .
Q & A
Q. Methodological Answer :
- Molecular Docking : Simulate ligand-receptor interactions (e.g., with CX3CR1 using AutoDock Vina) .
- QSAR Modeling : Corrogate electronic parameters (HOMO/LUMO) with bioactivity data .
- Anion-π Interaction Analysis : Assess non-covalent interactions in crystal structures using DFT calculations .
Advanced: What methodological considerations are critical for radiolabeling these compounds for PET imaging?
Q. Methodological Answer :
- Radiosynthesis : Use [¹¹C]CH₃OTf for O-methylation of precursor acids under anhydrous conditions .
- Purification : Employ HPLC with C18 columns and SPE for high radiochemical purity (>99%) .
- Binding Specificity : Validate with radioligand depletion assays in receptor-rich tissues (e.g., brain for CX3CR1) .
Basic: What biological targets are commonly evaluated for these derivatives in preclinical studies?
Q. Methodological Answer :
- Antimicrobial Targets : Assess against Gram-positive/negative bacteria via MIC assays .
- Kinases : PAK4 inhibition using fluorescence-based kinase activity assays .
- GPCRs : Screen for CX3CR1 or adenosine receptor modulation via competitive binding assays .
Advanced: How can stereoselective synthesis be achieved in functionalizing thiazolo[4,5-d]pyridazines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
